molecular formula C17H22N4O2 B2952708 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 1797223-78-9

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2952708
CAS No.: 1797223-78-9
M. Wt: 314.389
InChI Key: FCSFHWCJQVFHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide is involved in complex chemical synthesis processes and studies on pyrimidine derivatives. For instance, its structural and chemical properties have been examined through reactions leading to the synthesis of pyrimidines and related compounds. The compound's role as a reactant or intermediate in synthesizing various pyrimidine derivatives highlights its significance in chemical research, providing insights into the structural requisites for folic acid antagonism and contributing to the development of new synthetic pathways (Dvoryantseva et al., 1979). Similarly, research on the synthesis of 4,6-dichloro-2-methylpyrimidine, a key intermediate in producing synthetic anticancer drugs, exemplifies the compound's utility in drug synthesis processes, underscoring the ongoing need for efficient and scalable synthetic methods in pharmaceutical chemistry (Guo Lei-ming, 2012).

Reaction Mechanisms and Pathways

Investigations into the reaction mechanisms and novel reaction pathways involving this compound and related compounds reveal complex interactions and transformations. These studies contribute to a deeper understanding of chemical reactivity and the development of new synthetic strategies. For example, exploring the reaction mechanisms of dimethoxymethyl and methoxypropionitrile with acetamidine offers valuable insights into pyrimidopyrimidine synthesis, highlighting innovative pathways and intermediates in organic synthesis (Nishino et al., 1972).

Pharmaceutical Applications

The compound and its derivatives have been explored for pharmaceutical applications, including their potential as anthelmintic agents. Research into compounds like N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel) reveals their efficacy against various parasites, demonstrating the broader implications of these compounds in veterinary and human medicine. Such studies are crucial for discovering new drugs and expanding the arsenal against parasitic infections (Wollweber et al., 1979).

Environmental and Agricultural Research

Research on the adsorption, bioactivity, and evaluation of soil tests for related compounds, such as chloroacetamide herbicides, underscores the environmental and agricultural significance of these chemical entities. Understanding their behavior in soil and their impact on ecosystems is vital for developing safer and more effective agrochemicals, contributing to sustainable agricultural practices and environmental conservation (Weber & Peter, 1982).

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-9-16(21(2)3)20-15(19-12)11-18-17(22)10-13-5-7-14(23-4)8-6-13/h5-9H,10-11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSFHWCJQVFHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.